2-Chloro-3-(4-cyanophenyl)-1-propene
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Overview
Description
2-Chloro-3-(4-cyanophenyl)-1-propene is an organic compound that belongs to the class of substituted alkenes It features a chloro group attached to the second carbon of the propene chain and a cyanophenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-cyanophenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Another method involves the use of palladium-catalyzed coupling reactions. For instance, the Heck reaction can be employed, where 4-cyanobenzyl bromide is reacted with allyl chloride in the presence of a palladium catalyst and a base like triethylamine. This reaction is usually conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-cyanophenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) in non-polar solvents (e.g., chloroform) are typical reagents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
2-Chloro-3-(4-cyanophenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can be used as a ligand or a substrate in catalytic reactions to explore new catalytic systems and mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-cyanophenyl)-1-propene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(4-nitrophenyl)-1-propene: Similar structure but with a nitro group instead of a cyano group.
2-Chloro-3-(4-methylphenyl)-1-propene: Similar structure but with a methyl group instead of a cyano group.
2-Bromo-3-(4-cyanophenyl)-1-propene: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-3-(4-cyanophenyl)-1-propene is unique due to the presence of both a chloro and a cyano group, which imparts distinct reactivity and potential applications. The cyano group can participate in various reactions, including nucleophilic addition and cycloaddition, making the compound versatile for synthetic applications.
Properties
IUPAC Name |
4-(2-chloroprop-2-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKIMQLEKYNICM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641142 |
Source
|
Record name | 4-(2-Chloroprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-74-0 |
Source
|
Record name | Benzonitrile, 4-(2-chloro-2-propen-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chloroprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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